Home > Products > Screening Compounds P41691 > D-Glucose, O-D-xylosyl-
D-Glucose, O-D-xylosyl- - 130272-68-3

D-Glucose, O-D-xylosyl-

Catalog Number: EVT-1560520
CAS Number: 130272-68-3
Molecular Formula: C11H20O10
Molecular Weight: 312.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

D-Glucose, O-D-xylosyl- can be derived from natural sources such as plant materials where both D-glucose and D-xylose are abundant. These sugars are often extracted from polysaccharides like cellulose and hemicellulose through hydrolysis processes. The microbial synthesis of this compound can also be achieved using genetically modified organisms that can utilize these sugars as substrates for the production of value-added chemicals.

Classification

This compound falls under the classification of glycosides, specifically as a disaccharide derivative. It is categorized within the larger family of carbohydrates, which includes monosaccharides, oligosaccharides, and polysaccharides. The presence of both D-glucose and D-xylose indicates its potential role in metabolic pathways involving these sugars.

Synthesis Analysis

Methods

The synthesis of D-Glucose, O-D-xylosyl- can be achieved through several methods:

  1. Chemical Synthesis: This involves the direct coupling of D-glucose with D-xylose using appropriate reagents that facilitate glycosidic bond formation.
  2. Enzymatic Synthesis: Enzymes such as glycosyltransferases can be employed to catalyze the transfer of the xylose moiety onto glucose, providing a more selective and mild reaction environment.
  3. Microbial Synthesis: Utilizing genetically engineered microorganisms capable of converting simple sugars into more complex structures through fermentation processes.

Technical Details

In chemical synthesis, protecting groups may be used to prevent unwanted reactions at specific hydroxyl groups during the coupling process. In enzymatic methods, conditions such as pH, temperature, and enzyme concentration must be optimized for maximum yield.

Molecular Structure Analysis

Structure

D-Glucose, O-D-xylosyl- consists of a D-glucose unit linked to a D-xylose unit via an oxygen atom forming a glycosidic bond. The structural formula can be represented as:

C6H12O6+C5H10O5C11H22O11\text{C}_6\text{H}_{12}\text{O}_6+\text{C}_5\text{H}_{10}\text{O}_5\rightarrow \text{C}_{11}\text{H}_{22}\text{O}_{11}

This indicates that the molecular weight is approximately 342 g/mol.

Data

The compound's molecular structure can be analyzed using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry to confirm its identity and purity.

Chemical Reactions Analysis

Reactions

D-Glucose, O-D-xylosyl- can undergo various chemical reactions typical of glycosides:

  1. Hydrolysis: In acidic or enzymatic conditions, it can break down into its constituent sugars.
  2. Oxidation: The hydroxyl groups present can undergo oxidation reactions to form corresponding carbonyl compounds.
  3. Reduction: The aldehyde group on glucose can be reduced to form sugar alcohols.

Technical Details

The kinetics of these reactions depend on factors such as temperature, pH, and the presence of catalysts or enzymes. For example, enzymatic hydrolysis typically requires specific enzymes like glucosidases or xylanases.

Mechanism of Action

Process

The mechanism by which D-Glucose, O-D-xylosyl- exerts its biological effects involves its metabolism by enzymes that recognize either glucose or xylose moieties. Upon hydrolysis, it releases these monosaccharides which can enter glycolytic pathways or other metabolic routes.

Data

Studies have shown that compounds containing both glucose and xylose units may enhance fermentation processes in microbial systems by providing dual carbon sources that improve yield and efficiency in bioconversion processes .

Physical and Chemical Properties Analysis

Physical Properties

D-Glucose, O-D-xylosyl- is typically a white crystalline solid at room temperature. It is soluble in water due to its multiple hydroxyl groups which facilitate hydrogen bonding with water molecules.

Chemical Properties

The compound exhibits properties typical of carbohydrates:

  • Molecular Weight: Approximately 342 g/mol
  • Melting Point: Generally ranges around 160–180 °C depending on purity
  • Solubility: Highly soluble in water; less soluble in organic solvents like ethanol.

Relevant analyses such as differential scanning calorimetry (DSC) can provide insights into thermal stability and phase transitions.

Applications

D-Glucose, O-D-xylosyl- has several scientific applications:

  1. Biotechnology: Used as a substrate in fermentation processes for producing biofuels and pharmaceuticals.
  2. Food Industry: As a sweetener or flavor enhancer due to its carbohydrate content.
  3. Pharmaceuticals: Potential use in drug formulations where specific sugar interactions are beneficial for bioavailability.
Structural and Biochemical Characterization of O-D-xylosyl-D-glucose

Molecular Architecture of O-D-xylosyl-D-glucose Glycans

O-D-xylosyl-D-glucose represents a disaccharide unit where a xylose residue is β-linked to the glucose molecule at the C2 hydroxyl position. This configuration generates the core structure Xylβ1-2Glc, which frequently serves as a biosynthetic intermediate for more elaborate glycan chains. The disaccharide forms part of larger trisaccharide structures (Xylα1-3Xylα1-3Glcβ1-O-Ser) identified on epidermal growth factor-like (EGF) repeats of Notch receptors and other signaling proteins [5] [6]. Nuclear magnetic resonance (NMR) studies confirm that the β1-2 linkage introduces distinct torsional constraints that influence the overall conformational flexibility of modified EGF domains. These structural perturbations are critical for mediating protein-protein interactions and receptor activation [5].

Table 1: Structural Features of O-D-xylosyl-D-glucose Glycans

Structural AttributeO-D-xylosyl-D-glucoseExtended Glycans
Core linkageβ1-2 (xylose-glucose)α1-3 (xylose-xylose)
Full canonical structureXylβ1-2GlcXylα1-3Xylα1-3Glcβ1-O-Ser
Protein attachment siteSerine in C1-X-S-X-(P/A)-C2 motifSerine in EGF repeats
Prevalence on Notch EGF repeatsLow (mono/di)High (trisaccharide: >70% occupancy)
Conformational impactModerate rigidityEnhanced structural stabilization

Mass spectrometry analyses of NOTCH1 and NOTCH2 reveal that >70% of EGF repeats with the O-glucose consensus sequence (C1-X-S-X-P/A-C2) carry the fully elongated trisaccharide Xylα1-3Xylα1-3Glc rather than the minimal O-D-xylosyl-D-glucose unit. This indicates that the disaccharide primarily serves as a biosynthetic precursor. Stoichiometric studies demonstrate that EGF repeats 11-30 of NOTCH1 show particularly high trisaccharide occupancy (>85%), suggesting domain-specific regulatory functions [5].

Enzymatic Xylosylation Mechanisms: Glycosyltransferases (GXYLT1/2) and Substrate Specificity

The biosynthesis of O-D-xylosyl-D-glucose is catalyzed by endoplasmic reticulum (ER)-resident glycosyltransferases with stringent specificity for both donor substrates and protein acceptors:

  • POGLUT1 (Rumi): Initiates the pathway by transferring glucose from UDP-glucose to serine residues within folded EGF domains. Remarkably, POGLUT1 exhibits dual donor specificity, utilizing UDP-xylose to directly generate O-xylosylated serines (Xylα1-O-Ser) in addition to O-glucosylated sites. Structural analyses reveal that two distinct conformational states in its active site enable this unique duality [2].
  • GXYLT1/2: These glucoside xylosyltransferases transfer the first xylose via α1-3 linkage exclusively to glucose-modified serines (Glcβ1-O-Ser), forming the disaccharide Xylα1-3Glcβ1-O-Ser. They show no activity on free glucose or non-EGF contexts. Their catalytic domains belong to the GT8 family and require properly folded EGF domains for recognition [6].
  • XXYLT1: Catalyzes the addition of the second xylose via α1-3 linkage to generate the trisaccharide (Xylα1-3Xylα1-3Glcβ1-O-Ser). This enzyme exhibits absolute dependence on the pre-existing xylose-glucose disaccharide and cannot act on monoglucosylated acceptors [6].

Table 2: Enzymatic Machinery in O-D-xylosyl-D-glucose Biosynthesis

EnzymeActivitySubstrate SpecificityCellular LocalizationBiological Function
POGLUT1Glc/Xyl transfer to serineFolded EGF domains (C1-X-S-X-P/A-C2)ERInitial glycosylation; chaperoning
GXYLT1/GXYLT2Xylα1-3 transfer to O-glucoseO-glucosylated EGF repeatsER/GolgiDisaccharide formation
XXYLT1Xylα1-3 transfer to O-xylosylglucoseXylα1-3Glcβ1-O-Ser disaccharideERTrisaccharide completion

Beyond Notch modification, the bifunctional enzyme LARGE (a glycosyltransferase mutated in muscular dystrophy) independently generates polysaccharides containing repeating [-3-Xylose-α1,3-GlcA-β1-] units on α-dystroglycan. This structure requires sequential xylose and glucuronic acid transfers but does not involve O-D-xylosyl-D-glucose intermediates [3].

Comparative Analysis of O-Glucose vs. O-D-xylosyl-D-glucose Modifications

The functional divergence between the minimal O-glucose monosaccharide and its elongated O-D-xylosyl-D-glucose derivatives is profound:

  • Protein Folding vs. Signaling Regulation: Core O-glucose modifications by POGLUT1 stabilize individual EGF domains during ER folding. Genetic ablation of POGLUT1 causes Notch misfolding and embryonic lethality. In contrast, elongation to O-D-xylosyl-D-glucose trisaccharides primarily modulates ligand-receptor interactions rather than folding. Deletion of xylosyltransferases (GXYLT1/2/XXYLT1) reduces Notch signaling amplitude without catastrophic misfolding [2] [5].
  • Thermodynamic Stability: O-glucose monosaccharides contribute to local structural stability by restricting backbone flexibility. Xylose extension further enhances thermal stability of EGF repeats. Quantitative assays show a 3.5°C increase in melting temperature for trisaccharide-modified EGF12 versus unmodified domains [5].
  • Disease Associations: Defects in O-glucose initiation (POGLUT1 mutations) cause limb-girdle muscular dystrophy and Dowling-Degos disease due to global Notch dysfunction. Conversely, perturbed xylose elongation (GXYLT/XXYLT deficiencies) leads to tissue-specific Notch signaling deficits but no severe developmental anomalies, suggesting compensatory mechanisms [2] [5].
  • Biosynthetic Dynamics: O-glucosylation occurs co-translationally in the ER as EGF domains fold. Xylose additions are slower, post-folding events spanning ER-to-Golgi transit. Kinetic studies indicate that trisaccharide completion requires >30 minutes post-glucosylation [6].

Table 3: Functional Comparison of O-Glucose and O-D-xylosyl-D-glucose Modifications

AttributeO-Glucose MonosaccharideO-D-xylosyl-D-glucose Trisaccharide
Biosynthetic enzymePOGLUT1GXYLT1/2 + XXYLT1
Primary functionProtein folding/chaperoningSignal modulation
Impact on EGF stabilityModerate (ΔTm = +1.8°C)High (ΔTm = +3.5°C)
Notch loss-of-functionEmbryonic lethalViable with signaling defects
Mutation phenotypesMuscular dystrophy, skin defectsSubtle developmental anomalies
Conservation across taxaUniversal (Drosophila to mammals)Vertebrate-specific

Properties

CAS Number

130272-68-3

Product Name

D-Glucose, O-D-xylosyl-

IUPAC Name

(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyhexanal

Molecular Formula

C11H20O10

Molecular Weight

312.27 g/mol

InChI

InChI=1S/C11H20O10/c12-1-4(14)7(16)9(18)6(2-13)21-11-10(19)8(17)5(15)3-20-11/h2,4-12,14-19H,1,3H2/t4-,5-,6+,7-,8+,9-,10-,11?/m1/s1

InChI Key

PVKZAQYUEVYDGV-CGOOJBRSSA-N

SMILES

C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O

Synonyms

Xyl-Glc
xylose-glucose
xylosyl-glucose

Canonical SMILES

C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C(O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.